Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)-

Description

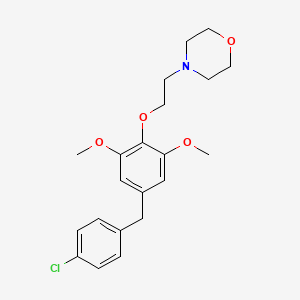

The compound "Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)-" is a morpholine derivative featuring a complex aryl ether substituent. Its structure includes:

- A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom).

- An ethyloxy linker connecting the morpholine to a substituted aromatic group.

- A p-chlorophenyl moiety and 2,6-dimethoxy-p-tolyl group, which contribute steric bulk and electronic effects.

Properties

CAS No. |

32650-72-9 |

|---|---|

Molecular Formula |

C21H26ClNO4 |

Molecular Weight |

391.9 g/mol |

IUPAC Name |

4-[2-[4-[(4-chlorophenyl)methyl]-2,6-dimethoxyphenoxy]ethyl]morpholine |

InChI |

InChI=1S/C21H26ClNO4/c1-24-19-14-17(13-16-3-5-18(22)6-4-16)15-20(25-2)21(19)27-12-9-23-7-10-26-11-8-23/h3-6,14-15H,7-13H2,1-2H3 |

InChI Key |

SYSWKYHOTLNNFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OCCN2CCOCC2)OC)CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(2-Chloroethyl)morpholine Hydrochloride Intermediate

This intermediate is a common precursor for morpholine-containing compounds. It is typically prepared or procured as the hydrochloride salt and used in nucleophilic substitution reactions.

- Reaction conditions: The hydrochloride salt of 4-(2-chloroethyl)morpholine is reacted with phenolic compounds in the presence of a base such as potassium carbonate or cesium carbonate.

- Solvent: N,N-dimethylformamide (DMF) is commonly used as the solvent due to its high polarity and ability to dissolve both organic and inorganic reagents.

- Temperature and time: Reactions are typically conducted at elevated temperatures (80–100 °C) for 2.5 to 18 hours under an inert atmosphere (nitrogen) to avoid side reactions.

- Yields: Reported yields for similar ether formation reactions range from 82% to 91%, indicating a high efficiency of the nucleophilic substitution process.

Ether Formation via Nucleophilic Substitution

The key step involves the nucleophilic substitution of a halogenated morpholine derivative with a phenolic compound bearing the alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl moiety.

- Base: Strong bases such as cesium carbonate or potassium carbonate are used to deprotonate the phenol, generating the phenolate ion which then attacks the electrophilic chloroethyl morpholine.

- Reaction monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.

- Work-up: After completion, the reaction mixture is poured into ice water, extracted with ethyl acetate, washed with sodium carbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

- Purification: The crude product is purified by silica gel chromatography or recrystallization to obtain the pure ether-linked morpholine derivative.

Representative Experimental Data Table

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Preparation of 4-(2-chloroethyl)morpholine hydrochloride | Commercially available or synthesized by chlorination of 2-(2-hydroxyethyl)morpholine | N/A | Intermediate for nucleophilic substitution |

| 2. Ether formation: Phenol + 4-(2-chloroethyl)morpholine hydrochloride | Base: Cs2CO3 or K2CO3; Solvent: DMF; Temp: 80–100 °C; Time: 2.5–18 h; Inert atmosphere | 82–91% | High yield, monitored by TLC, purified by chromatography |

| 3. Introduction of p-chlorophenyl substituent | Cross-coupling or starting from substituted phenol | Variable | Requires regioselective aromatic substitution |

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of morpholine ring protons (3.7–4.2 ppm), aromatic protons (6.9–8.2 ppm), and methoxy groups (3.7–3.9 ppm).

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight ~391.9 g/mol for the p-chlorophenyl substituted morpholine derivative.

- Purity Assessment: Chromatographic techniques (HPLC, TLC) confirm product purity post-synthesis.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- is used in several scientific research fields:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- exerts its effects involves interaction with specific molecular targets. The p-chlorophenyl group and methoxy groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of morpholine derivatives with aryl ether substituents . Below is a comparative analysis of structurally related compounds from the evidence:

Key Findings from Comparative Analysis

Electronic and Steric Effects: The p-chlorophenyl group in the target compound likely increases lipophilicity compared to S1RA’s naphthalenyl group . This could enhance membrane permeability but reduce aqueous solubility.

Reactivity and Stability: Unlike sulfonyl chlorides (e.g., 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride), the target compound lacks electrophilic sites, suggesting greater stability under physiological conditions . The ether linkage in the target compound is less reactive than the acetophenone group in 4-Morpholinoacetophenone, which may undergo ketone-specific reactions .

The target compound may face similar formulation challenges (e.g., crystallinity). High commercial prices for morpholine derivatives (e.g., JPY 48,500/g for 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride) suggest that the target compound’s synthesis could be cost-intensive if complex purification is required .

The target compound’s chlorinated aromatic group may necessitate similar safety precautions.

Biological Activity

Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this morpholine derivative, exploring its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C21H26ClNO4

- Molecular Weight : 391.155 g/mol

- CAS Number : 31848-07-4

The compound features a morpholine ring substituted with a p-chlorophenyl group and a dimethoxy-p-tolyl ether moiety, which is believed to influence its biological activity.

The biological activity of this morpholine derivative can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

- Anticancer Properties : Research indicates potential anticancer effects, particularly against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7). The presence of electron-withdrawing groups like chlorine enhances the compound's interaction with cancer cell targets .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, which can contribute to its protective effects against oxidative stress in cells .

Case Studies and Experimental Data

-

In Vitro Studies :

- A study assessed the cytotoxicity of morpholine derivatives against various cancer cell lines. The results indicated that certain derivatives showed significant growth inhibition, with percentages ranging from 71.94% to 95.36% in colorectal and breast cancer models .

- Docking studies revealed interactions between the compound and target proteins, suggesting a mechanism for its biological activity through enzyme binding .

- Toxicity Assessments :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers design a synthetic pathway for this morpholine derivative, and what key intermediates are critical for optimization?

- Methodology : The synthesis typically involves constructing the morpholine ring via cyclization of ethanolamine derivatives, followed by functionalization of the aryl ether moiety. For example, a multi-step approach might include:

- Step 1 : Formation of the morpholine core using chloroacetyl chloride and morpholine under alkaline conditions .

- Step 2 : Introduction of the substituted aryloxyethyl group via nucleophilic substitution or Mitsunobu reactions, leveraging 2,6-dimethoxy-p-tolyl precursors .

- Optimization : Reaction conditions (e.g., temperature, catalysts like NaBH₄) and purification techniques (e.g., chromatography) significantly impact yield. Monitor intermediates using NMR and LC-MS to validate structural integrity .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing cis/trans morpholine derivatives) .

- Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities.

- Melting Point Analysis : Compare experimental values (e.g., 157–159°C) with literature to assess crystallinity .

- HPLC-PDA : Quantify purity (>95%) and resolve enantiomers if chiral centers exist .

Q. What preliminary pharmacological mechanisms are hypothesized for this compound?

- Mechanistic Insights : Morpholine derivatives often exhibit antifungal or antimicrobial activity by inhibiting sterol biosynthesis (e.g., targeting lanosterol demethylase) . For this compound, the p-chlorophenyl and dimethoxy groups may enhance membrane permeability or target specificity. In vitro assays (e.g., MIC against Candida spp.) and molecular docking studies are recommended to validate hypotheses .

Q. How should stability and storage conditions be determined for lab-scale samples?

- Stability Protocol :

- Thermal Stability : Perform accelerated degradation studies (40–60°C) to identify decomposition products via TGA/DSC .

- Light Sensitivity : Store in amber vials at 4°C, as morpholine derivatives are often hygroscopic and prone to oxidation .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, and what challenges arise in isolating enantiomers?

- Stereochemical Challenges : The ethyloxy linker and aryl substituents may introduce chiral centers. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to control configuration .

- Resolution Methods : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) can separate enantiomers. Validate using circular dichroism (CD) .

Q. How can discrepancies between in vitro and in vivo activity data be systematically addressed?

- Data Contradiction Analysis :

- Bioavailability : Poor solubility (e.g., in chloroform or methanol ) may limit in vivo efficacy. Use pharmacokinetic studies (e.g., plasma concentration-time curves) to assess absorption.

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., morpholine ring oxidation) .

Q. What strategies resolve conflicting structure-activity relationship (SAR) data in analogs of this compound?

- SAR Analysis :

- Substituent Effects : Compare analogs with varying aryl groups (e.g., p-chlorophenyl vs. naphthyl ). Use QSAR models to correlate electronic (Hammett constants) or steric parameters with activity .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish significant SAR trends from noise .

Q. How can metabolic pathways and toxicity profiles be elucidated for this compound?

- Metabolism Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.